molecular formula C11H10ClN5O B13863322 3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide

3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide

Cat. No.: B13863322
M. Wt: 263.68 g/mol
InChI Key: RGZPQVVHAHPFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide is a chemical compound with the molecular formula C11H10ClN5O It is known for its unique structure, which includes a pyrazine ring substituted with amino, chloro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diamino-6-chloro-2-pyrazinecarboxamide
  • 3,5-Diamino-6-chloro-N-(dimethylamino)-2-pyrazinecarboxamide
  • 3,5-Diamino-6-chloro-N-(phenylamino)-2-pyrazinecarboxamide

Uniqueness

3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring. The presence of both amino and chloro groups, along with the phenyl group, imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C11H10ClN5O/c12-8-10(14)17-9(13)7(16-8)11(18)15-6-4-2-1-3-5-6/h1-5H,(H,15,18)(H4,13,14,17)

InChI Key

RGZPQVVHAHPFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=C(C(=N2)Cl)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.